molecular formula C13H18O4 B12997463 Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate

Cat. No.: B12997463
M. Wt: 238.28 g/mol
InChI Key: ZMNPMIFUPMGBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate is an organic compound with a complex structure that includes a hydroxy group, an isopropoxy group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate typically involves the esterification of 3-(2-hydroxy-4-isopropoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-oxo-4-isopropoxyphenyl)propanoate.

    Reduction: Formation of 3-(2-hydroxy-4-isopropoxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)propanoate
  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 4-hydroxyphenylacetate

Uniqueness

Methyl 3-(2-hydroxy-4-isopropoxyphenyl)propanoate is unique due to the presence of both hydroxy and isopropoxy groups on the phenyl ring, which confer distinct chemical properties and reactivity. This structural uniqueness allows for specific interactions in biological systems and makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(2-hydroxy-4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C13H18O4/c1-9(2)17-11-6-4-10(12(14)8-11)5-7-13(15)16-3/h4,6,8-9,14H,5,7H2,1-3H3

InChI Key

ZMNPMIFUPMGBKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CCC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.